
3-Acetylindole
Overview
Description
3-Acetylindole (C₁₀H₉NO) is an indole derivative featuring an acetyl group (-COCH₃) at the 3-position of the indole scaffold. It serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and bioactive molecules. Key applications include:
- Synthetic Utility: Used in Friedel-Crafts acylations, aldol condensations, and alkylation reactions to generate 3-acylindoles and heterocyclic derivatives .
- Biological Activities: Derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties .
- Analytical Applications: Acts as a stable probe for drug-protein binding studies, outperforming L-tryptophan in aqueous stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetylindole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with acetone in the presence of an acid catalyst to form the indole ring, followed by acetylation at the third position. Another method involves the acylation of indole using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 3-Acetylindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-2-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with sodium borohydride yields 3-ethylindole.
Substitution: Electrophilic substitution reactions occur readily at the indole ring, particularly at the nitrogen atom and the second position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Various electrophiles such as halogens, sulfonyl chlorides, and alkyl halides in the presence of a base.
Major Products:
Oxidation: this compound-2-carboxylic acid.
Reduction: 3-Ethylindole.
Substitution: N-substituted indoles and 2-substituted indoles.
Scientific Research Applications
Medicinal Chemistry
3-Acetylindole serves as a crucial precursor in the synthesis of numerous pharmaceutical agents. Its derivatives exhibit a range of biological activities, making it valuable in drug development.
- Antiviral Agents : Research has demonstrated that this compound derivatives can act as inhibitors against various viral targets, including HIV and hepatitis proteases. For instance, N-arylsulfonyl-3-acetylindoles have shown promising activity against HIV .
- Antibacterial Properties : Compounds derived from this compound have been synthesized to combat bacterial infections, particularly those caused by Staphylococcus species. These derivatives are often designed to enhance their efficacy and reduce resistance .
- Imaging Agents : A recent study focused on the design and synthesis of 11C-labeled this compound derivatives for use as PET imaging agents targeting diacylglycerol kinase gamma (DGKγ), highlighting its potential in diagnostic applications .
Natural Product Synthesis
This compound is pivotal in synthesizing various natural bioactive compounds, particularly indole alkaloids, which are known for their therapeutic properties.
- Indole Alkaloids : It serves as a starting material for synthesizing complex indole alkaloids such as β-carbolines and bis-indole alkaloids. These compounds exhibit a range of biological activities, including anticancer and antimicrobial effects .
- Diverse Biological Activities : The derivatives synthesized from this compound have been reported to possess significant biological activities, including anti-inflammatory and neuroprotective effects. This versatility makes them attractive candidates for further pharmacological studies .
Agricultural Chemistry
In agricultural chemistry, this compound derivatives have been explored for their potential use as agrochemicals.
- Pesticides and Herbicides : Some studies have indicated that modifications of this compound can lead to compounds with herbicidal properties. These compounds could provide environmentally friendly alternatives to conventional pesticides .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Acetylindole and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For instance, some derivatives inhibit the activity of enzymes like cyclooxygenase, leading to anti-inflammatory effects. The indole ring’s ability to mimic natural substrates allows these compounds to bind effectively to biological targets, modulating various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Friedel-Crafts Limitations : Traditional methods for 3-acylindoles require NH-protection to avoid 1-position substitution or diacylation, complicating workflows .
- Dianion Alkylation : 3-Acetylindole’s dianion (generated via NaH and n-BuLi) enables regioselective C-alkylation, bypassing Friedel-Crafts constraints .
- Microwave & Metal Triflates : Yields improve (e.g., 76–89%) with microwave activation and catalytic metal triflates (e.g., In(OTf)₃), reducing reaction times and catalyst loading .
Physicochemical Properties
Key Observations :
- Aqueous Stability : this compound’s stability in buffer (pH 7.4) makes it superior to L-tryptophan for high-throughput drug-binding assays .
- Protonation Behavior : The acetyl group slightly increases acidity compared to 3-methylindole, influencing reactivity in electrophilic substitutions .
Key Observations :
- Structure-Activity Relationship : The acetyl group enhances hydrogen-bonding capacity, improving interactions with biological targets (e.g., Sudlow site II of HSA) .
- Hybrid Derivatives : Coupling this compound with chalcones or thiazolidines enhances cytotoxicity, demonstrating synergism between indole and heterocyclic moieties .
Biological Activity
3-Acetylindole is a significant compound in the field of medicinal chemistry, primarily due to its role as a precursor for various bioactive indole derivatives. This article explores the biological activities associated with this compound, including its synthesis, pharmacological effects, and potential applications in drug development.
1. Synthesis of this compound Derivatives
This compound can be synthesized through various methods, often involving the reaction of indole with acetylating agents. The derivatives produced from this compound exhibit a range of biological activities, making them valuable in pharmaceutical applications.
Table 1: Synthesis Methods of this compound Derivatives
Synthesis Method | Key Reagents | Yield (%) | Reference |
---|---|---|---|
Acetylation of Indole | Acetic anhydride | 80-90 | |
Reaction with Aromatic Aldehydes | Aldehyde + this compound | Varies | |
C-H Functionalization | Pd(II) Catalyst | Up to 87 |
2. Biological Activities
The biological activities of this compound and its derivatives have been extensively studied, revealing their potential in various therapeutic areas.
2.1 Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound derivatives. For instance, a series of synthesized compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A study evaluated a series of derivatives for their antimicrobial efficacy, identifying compounds LV-5 and LV-6 as particularly potent against Staphylococcus aureus and Escherichia coli, respectively .
2.2 Anti-inflammatory Activity
This compound has also shown promising anti-inflammatory effects. Research indicates that certain derivatives can inhibit inflammatory responses effectively.
- Case Study : In vivo studies demonstrated that specific derivatives significantly reduced paw edema in animal models, suggesting their potential use in treating inflammatory diseases .
2.3 Anticancer Properties
Indole derivatives, including those derived from this compound, have been investigated for anticancer activity. These compounds often act through various mechanisms, including apoptosis induction and cell cycle arrest.
- Research Findings : A derivative of this compound was found to inhibit cancer cell proliferation in vitro, showcasing its potential as an anticancer agent .
The mechanisms by which this compound and its derivatives exert their biological effects are diverse:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis.
- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation.
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and inhibition of key oncogenic signaling pathways.
4. Conclusion
This compound serves as a crucial building block for the synthesis of various biologically active compounds. Its derivatives exhibit significant antimicrobial, anti-inflammatory, and anticancer activities, making them promising candidates for drug development. Further research into the structure-activity relationships (SAR) and detailed mechanistic studies will enhance our understanding and utilization of these compounds in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 3-Acetylindole, and how do reaction conditions influence yield?
Methodological Answer:
- Synthetic Routes : Compare classical methods (e.g., Friedel-Crafts acetylation of indole derivatives) with modern catalytic approaches (e.g., transition-metal-mediated reactions). Document variables like temperature, solvent polarity, and catalyst loading (e.g., AlCl₃ vs. FeCl₃) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Validate purity via melting point analysis and HPLC (≥95% purity threshold) .
- Yield Optimization : Employ factorial design experiments to isolate critical factors (e.g., reaction time, stoichiometry) .
Q. How can researchers characterize this compound’s structural and electronic properties using spectroscopic techniques?
Methodological Answer:
- NMR Analysis : Acquire ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆). Compare chemical shifts with DFT-calculated spectra to confirm acetyl group positioning .
- Mass Spectrometry : Use ESI-MS or GC-MS to verify molecular ion peaks (m/z 159.18) and fragmentation patterns .
- UV-Vis/IR Spectroscopy : Identify π→π* transitions (UV-Vis) and carbonyl stretching frequencies (IR: ~1680 cm⁻¹) to assess electronic effects .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Engineering Controls : Use fume hoods for synthesis/purification to minimize inhalation risks .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. For prolonged exposure, add respiratory protection (N95 masks) .
- Waste Disposal : Neutralize acidic byproducts before disposal in labeled hazardous waste containers .
Advanced Research Questions
Q. How can contradictory spectral or reactivity data for this compound derivatives be resolved?
Methodological Answer:
- Data Triangulation : Cross-validate results using multiple techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure) .
- Statistical Analysis : Apply ANOVA to identify outliers in replicate experiments. Use Bayesian inference to assess confidence in conflicting datasets .
- Contextual Factors : Control for environmental variables (e.g., humidity, light exposure) that may alter reactivity .
Q. What computational strategies predict this compound’s binding affinity in supramolecular or biological systems?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., cytochrome P450 enzymes) to simulate binding modes. Adjust force fields (AMBER/CHARMM) for accuracy .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks .
- QSAR Modeling : Corrogate electronic parameters (HOMO-LUMO gaps, logP) with experimental bioactivity data to build predictive models .
Q. How does this compound’s stability vary under extreme pH or thermal conditions, and what degradation pathways dominate?
Methodological Answer:
- Stress Testing : Incubate samples at 40–80°C and pH 2–12. Monitor degradation via LC-MS at intervals (0, 24, 48 hrs) .
- Kinetic Analysis : Fit degradation data to first/second-order models. Identify Arrhenius activation energies for thermal breakdown .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in acetyl group) to trace hydrolysis pathways .
Q. Key Considerations for Researchers
- Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data in supplementary materials .
- Ethical Reporting : Disclose conflicts of interest and funding sources per journal guidelines .
- Interdisciplinary Collaboration : Partner with computational chemists or toxicologists to address multifaceted research gaps .
Properties
IUPAC Name |
1-(1H-indol-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIMBZIZZFSQEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220570 | |
Record name | 3-Acetylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
703-80-0 | |
Record name | 3-Acetylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=703-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Acetylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetylindole | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58084 | |
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Record name | 3-Acetylindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47180 | |
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Record name | 3-Acetylindole | |
Source | EPA DSSTox | |
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Record name | Indol-3-yl methyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.797 | |
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Record name | 3-ACETYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HAT270V6U | |
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Retrosynthesis Analysis
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